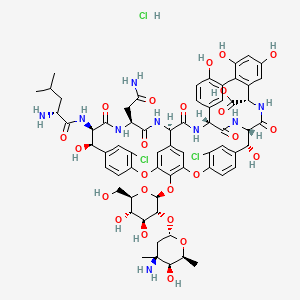
Chlorhydrate de norvancomycine
Vue d'ensemble
Description
La norvancomycine (chlorhydrate) est un antibiotique glycopeptidique structurellement apparenté à la vancomycine. Il est principalement utilisé pour traiter les infections graves causées par des bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline et Staphylococcus epidermidis résistant à la méthicilline . La norvancomycine a été développée en Chine et est largement utilisée depuis plus de trois décennies .
Applications De Recherche Scientifique
Norvancomycin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Norvancomycin is used in microbiological studies to investigate the mechanisms of antibiotic resistance and the efficacy of new antibiotics.
Mécanisme D'action
Target of Action
Norvancomycin hydrochloride primarily targets the cell wall of Gram-positive bacteria . It specifically binds to the D-alanyl-D-alanine portion of the cell wall precursor . This interaction inhibits the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cells .
Mode of Action
The bactericidal action of Norvancomycin hydrochloride results from the inhibition of cell-wall biosynthesis . By preventing the incorporation of NAM and NAG-peptide subunits into the peptidoglycan matrix, the drug disrupts the structural integrity of the bacterial cell wall . This leads to osmotic instability and eventually, cell lysis .
Biochemical Pathways
Norvancomycin hydrochloride affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the incorporation of key subunits into the peptidoglycan matrix, it disrupts the formation of the cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Norvancomycin hydrochloride is influenced by renal function . In patients with renal dysfunction (CLcr≤85 ml/min), the clearance (CL) of the drug is given by CL (L/h)=2.54·(CLcr /50)1.20, while in patients with normal renal function (CLcr>85 ml/min), CL=6.0·(WT/60)0.52 . An increased volume of peripheral distribution (V2) is observed when Norvancomycin hydrochloride is co-administered with diuretics .
Result of Action
The primary result of Norvancomycin hydrochloride’s action is the death of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) . By disrupting the cell wall synthesis, the drug causes bacterial cell lysis and death .
Action Environment
The action of Norvancomycin hydrochloride can be influenced by various environmental factors. For instance, the presence of renal dysfunction can affect the clearance of the drug . Additionally, the co-administration of diuretics can increase the volume of peripheral distribution (V2) of the drug . The drug is widely used in China to treat bacterial infections of Gram-positive cocci and bacilli, especially infections of MRSA and MRSE .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La norvancomycine est produite par fermentation du micro-organisme Amycolatopsis orientalis, qui a été isolé à partir d'échantillons de sol dans la province du Guizhou, en Chine . Le bouillon de fermentation est traité pour extraire et purifier l'antibiotique.
Méthodes de production industrielle : La production industrielle de la norvancomycine comprend plusieurs étapes, notamment la fermentation, l'extraction et la purification. Le processus de fermentation est optimisé pour maximiser le rendement en norvancomycine. Après la fermentation, le bouillon est filtré, et l'antibiotique est extrait à l'aide de solvants. L'extrait brut est ensuite purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La norvancomycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son efficacité et de réduire ses effets secondaires.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium et le peroxyde d'hydrogène peuvent être utilisés pour oxyder la norvancomycine.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour les réactions de réduction.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la norvancomycine qui peuvent avoir des propriétés pharmacologiques différentes et des profils thérapeutiques améliorés .
4. Applications de recherche scientifique
La norvancomycine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.
Biologie : La norvancomycine est utilisée dans les études microbiologiques pour étudier les mécanismes de résistance aux antibiotiques et l'efficacité des nouveaux antibiotiques.
5. Mécanisme d'action
La norvancomycine exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à la terminaison D-alanyl-D-alanine des unités précurseurs de la paroi cellulaire, empêchant leur incorporation dans la matrice de peptidoglycane, qui est essentielle à l'intégrité de la paroi cellulaire bactérienne. Cette inhibition conduit à la lyse cellulaire et à la mort des bactéries .
Composés similaires :
Teicoplanine : Un autre antibiotique glycopeptidique avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Dalbavancine : Un antibiotique lipoglycopeptidique avec une demi-vie plus longue et un spectre antibactérien similaire.
Unicité de la norvancomycine : La norvancomycine est unique en raison de ses différences structurelles par rapport à la vancomycine, notamment l'absence de groupe N-méthyle. Cette différence peut contribuer à ses propriétés pharmacocinétiques et pharmacodynamiques distinctes, ce qui en fait une alternative précieuse dans le traitement des infections causées par des bactéries résistantes .
Comparaison Avec Des Composés Similaires
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Dalbavancin: A lipoglycopeptide antibiotic with a longer half-life and similar antibacterial spectrum.
Uniqueness of Norvancomycin: Norvancomycin is unique due to its structural differences from vancomycin, specifically the absence of an N-methyl group. This difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative in treating infections caused by resistant bacteria .
Propriétés
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWFHCJFZGXUAT-UMXPSMRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H74Cl3N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213997-73-0 | |
| Record name | Norvancomycin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORVANCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


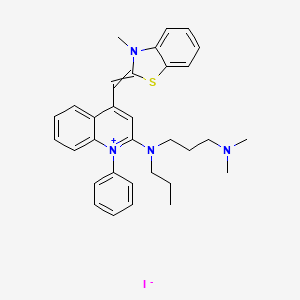
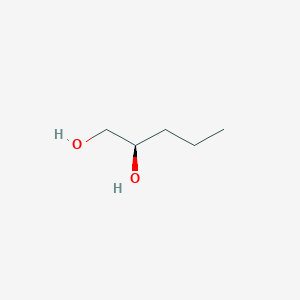


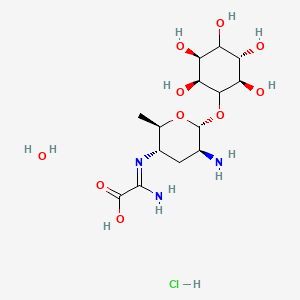
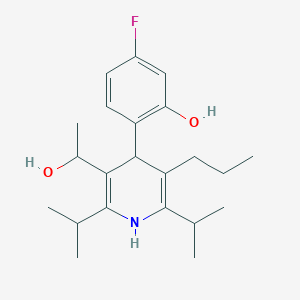
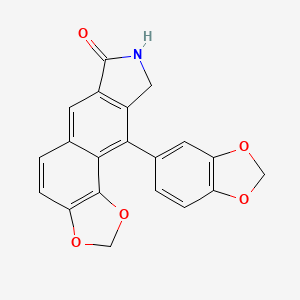
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)

![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)
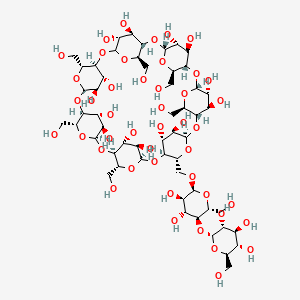
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)
